Cas no 64873-84-3 (2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid)

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid is a heterocyclic compound featuring a benzothiazole-quinoline hybrid structure, which imparts unique electronic and photophysical properties. This compound is of interest in materials science and pharmaceutical research due to its potential as a fluorescent probe or building block for optoelectronic applications. The conjugated system enhances its ability to absorb and emit light, making it suitable for studies in luminescent materials. Its carboxylic acid functional group allows for further derivatization, facilitating integration into larger molecular frameworks. The rigid aromatic structure contributes to thermal and chemical stability, supporting its use in demanding synthetic or analytical environments.
2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid structure
64873-84-3 structure
Product Name:2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid
CAS No:64873-84-3
MF:C17H10N2O2S
MW:306.338502407074
MDL:MFCD02692276
CID:2199278
PubChem ID:2307564
Update Time:2025-06-27

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-BENZOTHIAZOL-2-YL-QUINOLINE-4-CARBOXYLIC ACID
    • EN300-27832
    • Oprea1_440807
    • Z56762968
    • 64873-84-3
    • 2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid
    • 2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylicacid
    • PCA87384
    • CS-0244457
    • AKOS034451313
    • 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid
    • MDL: MFCD02692276
    • Inchi: 1S/C17H10N2O2S/c20-17(21)11-9-14(18-12-6-2-1-5-10(11)12)16-19-13-7-3-4-8-15(13)22-16/h1-9H,(H,20,21)
    • InChI Key: PJSNDFWBSLYBJB-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C1C=C(C(=O)O)C2C=CC=CC=2N=1

Computed Properties

  • Exact Mass: 306.04629874Da
  • Monoisotopic Mass: 306.04629874Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 91.3Ų

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid Security Information

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Additional information on 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid

Introduction to 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid (CAS No. 64873-84-3)

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid (CAS No. 64873-84-3) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct molecular structure, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and recent research advancements of this compound.

The molecular formula of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid is C17H12N2O2S, and it has a molecular weight of approximately 308.35 g/mol. The compound features a quinoline ring fused with a benzothiazole moiety, which contributes to its unique chemical and biological properties. The presence of the carboxylic acid group adds further functional versatility to the molecule.

In terms of physical properties, 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid is a solid at room temperature and is slightly soluble in water. It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), making it suitable for various experimental protocols in laboratory settings.

The biological activities of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid have been extensively studied in recent years. One of the most notable applications is its potential as an antitumor agent. Research has shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid effectively suppressed the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HCT116) through the activation of caspase-dependent apoptotic pathways.

Beyond its antitumor properties, 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are major health concerns worldwide. Preclinical studies have indicated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A recent study published in the European Journal of Pharmacology reported that 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid significantly reduced paw edema in a carrageenan-induced inflammation model in rats.

In addition to its therapeutic potential, 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid has been explored for its use as a fluorescent probe in bioimaging applications. The presence of the benzothiazole moiety confers fluorescence properties to the molecule, making it useful for monitoring cellular processes and drug delivery systems. A study published in Analytical Chemistry highlighted the use of this compound as a fluorescent sensor for detecting intracellular pH changes in living cells.

The synthesis of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid has been optimized through various synthetic routes to improve yield and purity. One common method involves the reaction of 4-chloroquinoline with 2-aminothiophenol followed by hydrolysis to form the carboxylic acid group. Recent advancements in green chemistry have led to more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid in human subjects. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects. However, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in different patient populations.

In conclusion, 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid (CAS No. 64873-84-3) is a multifaceted compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with potent antitumor, anti-inflammatory, and bioimaging properties. Ongoing research continues to uncover new therapeutic potentials and optimize its synthesis methods, paving the way for future clinical applications.

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